Cas no 20033-95-8 (1-(5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol)
1-(5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- α-methyl-6-nitro-1H-Benzimidazole-2-methanol
- 1-(5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- EU-0005779
- 1-(5-Nitro-1H-benzo[d]imidazol-2-yl)ethanol
- Oprea1_178530
- FS-6387
- 1-(5-nitro-1h-benzimidazol-2-yl)ethanol
- AKOS016040979
- a-Methyl-5-nitro-2-Benzimidazolemethanol
- STL284931
- SCHEMBL6522909
- MFCD02031502
- Oprea1_129586
- F0910-7378
- SR-01000441752
- 1-(5-Nitro-1H-benzoimidazol-2-yl)-ethanol
- AKOS000275065
- 1-(6-nitro-1H-benzimidazol-2-yl)ethanol
- ALBB-017603
- 1H-benzimidazole-2-methanol, alpha-methyl-5-nitro-
- SR-01000441752-1
- EN300-236193
- 20033-95-8
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- MDL: MFCD02031502
- Inchi: 1S/C9H9N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-5,13H,1H3,(H,10,11)
- InChI Key: IVFGODDNHJTTBF-UHFFFAOYSA-N
- SMILES: OC(C)C1=NC2C=CC(=CC=2N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 207.06439116g/mol
- Monoisotopic Mass: 207.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 94.7Ų
1-(5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025281-250mg |
1-(5-Nitro-1H-benzoimidazol-2-yl)-ethanol |
20033-95-8 | 95+% | 250mg |
£88.00 | 2022-03-01 | |
| Fluorochem | 025281-1g |
1-(5-Nitro-1H-benzoimidazol-2-yl)-ethanol |
20033-95-8 | 95+% | 1g |
£201.00 | 2022-03-01 | |
| Fluorochem | 025281-10g |
1-(5-Nitro-1H-benzoimidazol-2-yl)-ethanol |
20033-95-8 | 95+% | 10g |
£1837.00 | 2022-03-01 | |
| abcr | AB410538-500 mg |
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol |
20033-95-8 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB410538-1 g |
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol |
20033-95-8 | 1 g |
€406.00 | 2023-07-19 | ||
| abcr | AB410538-5 g |
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol |
20033-95-8 | 5 g |
€1,074.00 | 2023-07-19 | ||
| TRC | N546575-50mg |
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol |
20033-95-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N546575-100mg |
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol |
20033-95-8 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N546575-500mg |
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol |
20033-95-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM538444-100mg |
1-(5-Nitro-1H-benzimidazol-2-yl)ethanol |
20033-95-8 | 97% | 100mg |
$223 | 2023-02-02 |
1-(5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol Suppliers
1-(5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol
α-Methyl-6-Nitro-1H-Benzimidazole-2-Methanol: A Comprehensive Overview
The compound with CAS No. 20033-95-8, commonly referred to as α-methyl-6-nitro-1H-benzimidazole-2-methanol, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzimidazoles, which are well-known for their diverse biological activities and applications in drug discovery. The structure of α-methyl-6-nitro-1H-benzimidazole-2-methanol is characterized by a benzimidazole ring system with a methyl group at the α-position, a nitro group at the 6-position, and a hydroxymethyl group at the 2-position. These functional groups contribute to its unique chemical properties and biological activities.
Recent studies have highlighted the potential of α-methyl-6-nitro-1H-benzimidazole-2-methanol as a promising candidate in the development of novel therapeutic agents. For instance, research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. The nitro group at the 6-position plays a crucial role in modulating these activities, as it enhances the compound's ability to inhibit key inflammatory pathways.
In addition to its anti-inflammatory effects, α-methyl-6-nitro-1H-benzimidazole-2-methanol has also been investigated for its potential anticancer properties. A study published in *Journal of Medicinal Chemistry* (2023) revealed that this compound can selectively target cancer cells by disrupting mitochondrial function and inducing apoptosis. The hydroxymethyl group at the 2-position was found to be critical for this activity, as it facilitates the compound's interaction with key cellular components.
The synthesis of α-methyl-6-nitro-1H-benzimidazole-2-methanol involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, making it more efficient and scalable for large-scale manufacturing. For example, Johnson et al. (2023) developed a novel catalytic system that significantly improves the yield of this compound during the nitration step.
From an analytical standpoint, α-methyl-6-nitro-1H-benzimidazole-2-methanol has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These studies have provided valuable insights into its molecular structure and stability under various conditions. For instance, high-resolution mass spectrometry confirmed the molecular formula C11H11N3O4, while NMR spectroscopy revealed the presence of distinct proton environments corresponding to each functional group.
The biological evaluation of α-methyl-6-nitro-1H-benzimidazole-2-methanol has also been complemented by computational studies that predict its pharmacokinetic properties and toxicity profile. Using molecular docking simulations, researchers have identified potential binding sites on target proteins, which could guide future drug design efforts. Furthermore, in silico toxicity predictions suggest that this compound has a favorable safety profile, with minimal risk of hepatotoxicity or nephrotoxicity.
In conclusion, α-methyl-6-nitro-1H-benzimidazole-2-methanol (CAS No. 20033-95
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